molecular formula C17H20O4 B10836259 4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol

4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol

Cat. No.: B10836259
M. Wt: 288.34 g/mol
InChI Key: IUYGPVSGZMZJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinol, also known as 1,3-dihydroxybenzene, is an aromatic organic compound with the molecular formula C6H4(OH)2. It consists of a benzene ring with two hydroxyl groups located at the 1 and 3 positions on the ring. Resorcinol is a colorless solid that is readily soluble in water, alcohol, and ether. It is widely used in various industrial applications, including the production of pharmaceuticals, rubber compounds, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorcinol can be synthesized through several methods. One common method involves the dialkylation of benzene with propylene to obtain 1,3-diisopropylbenzene. This intermediate is then subjected to Hock rearrangement and oxidation to yield resorcinol and acetone . Another method involves the melting of resins such as asafoetida and galbanum with potassium hydroxide or the distillation of Brazilwood extract .

Industrial Production Methods: Industrial production of resorcinol typically involves the Hock rearrangement process. This method starts with the dialkylation of benzene using propylene to produce 1,3-diisopropylbenzene. The intermediate undergoes oxidation and Hock rearrangement to yield resorcinol and acetone . This process is efficient and widely used in commercial production.

Chemical Reactions Analysis

Types of Reactions: Resorcinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form quinones and other oxidation products. Reduction reactions can convert resorcinol to dihydroxybenzene derivatives. Substitution reactions involve the replacement of hydrogen atoms on the benzene ring with other functional groups .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce resorcinol to dihydroxybenzene derivatives.

    Substitution: Substitution reactions often involve halogens, alkyl groups, or nitro groups.

Major Products: The major products formed from these reactions include quinones, dihydroxybenzene derivatives, and various substituted resorcinol compounds .

Scientific Research Applications

Resorcinol has a wide range of scientific research applications:

Mechanism of Action

Resorcinol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Resorcinol is part of the resorcinol class of compounds, which includes alkylresorcinols, resorcinol-containing stilbenes, and flavonoids. Similar compounds include:

    Catechols: These compounds have hydroxyl groups at the 1 and 2 positions on the benzene ring. They are known for their antioxidant properties.

    Hydroquinones: These compounds have hydroxyl groups at the 1 and 4 positions on the benzene ring.

Uniqueness: Resorcinol is unique due to its specific positioning of hydroxyl groups at the 1 and 3 positions, which gives it distinct chemical properties and reactivity compared to catechols and hydroquinones .

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol

InChI

InChI=1S/C17H20O4/c1-11-16(20-2)9-7-13(17(11)21-3)5-4-12-6-8-14(18)10-15(12)19/h6-10,18-19H,4-5H2,1-3H3

InChI Key

IUYGPVSGZMZJPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)CCC2=C(C=C(C=C2)O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.